benzyl (R)-(1-cyclohexyl-2-hydroxyethyl)carbamate
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Overview
Description
Benzyl ®-(1-cyclohexyl-2-hydroxyethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This particular compound features a benzyl group, a cyclohexyl group, and a hydroxyethyl group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl ®-(1-cyclohexyl-2-hydroxyethyl)carbamate typically involves the reaction of benzyl chloroformate with ®-(1-cyclohexyl-2-hydroxyethyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of benzyl ®-(1-cyclohexyl-2-hydroxyethyl)carbamate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-(1-cyclohexyl-2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxyethyl group.
Scientific Research Applications
Benzyl ®-(1-cyclohexyl-2-hydroxyethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis, allowing for selective reactions without interference from the amine group.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of polymers and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of benzyl ®-(1-cyclohexyl-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes by binding to the active site and preventing substrate binding. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl N-(1-cyclohexyl-2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C16H23NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,17,19) |
InChI Key |
WLSPVZOJVLCFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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